1-Bromo-3-(fluoromethyl)benzene
Overview
Description
1-Bromo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H6BrF It consists of a benzene ring substituted with a bromine atom and a fluoromethyl group
Scientific Research Applications
1-Bromo-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
3-(Fluoromethyl)phenyl bromide is a versatile organic intermediate used in the synthesis of various heterocyclic compounds . It is primarily used in reactions involving nucleophilic substitution and Suzuki–Miyaura cross-coupling . The primary targets of this compound are the electrophilic sites on other molecules where it can donate its fluoromethyl group .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom on the 3-(Fluoromethyl)phenyl bromide molecule is replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This results in the transfer of the fluoromethyl group to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 3-(Fluoromethyl)phenyl bromide depend on the specific reactions it is involved in. Generally, it is used in the synthesis of heterocyclic compounds via multicomponent reactions . These compounds can be involved in various biochemical pathways, depending on their specific structures and functions.
Pharmacokinetics
Its metabolism would likely involve enzymatic processes that further modify the molecule, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of 3-(Fluoromethyl)phenyl bromide’s action depend on the specific compounds it helps synthesize. For instance, in the synthesis of heterocyclic compounds, it contributes to the formation of complex structures that can have various biological activities .
Action Environment
The action, efficacy, and stability of 3-(Fluoromethyl)phenyl bromide can be influenced by various environmental factors. These include the presence of other reactants, the pH and temperature of the reaction environment, and the presence of catalysts . In addition, the compound’s reactivity can be affected by steric hindrance and electronic effects .
Safety and Hazards
Future Directions
Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The future research directions should focus on achieving selective fluorination under mild conditions . The development of new methods to make various biologically important heterocyclic scaffolds is also a key area of future research .
Preparation Methods
1-Bromo-3-(fluoromethyl)benzene can be synthesized through several methods:
Direct Bromination: This involves the bromination of 3-(fluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Sandmeyer Reaction: This method involves the diazotization of 3-(fluoromethyl)aniline followed by a reaction with cuprous bromide to yield this compound.
Chemical Reactions Analysis
1-Bromo-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation and Reduction: The fluoromethyl group can undergo oxidation to form carboxylic acids or reduction to form methyl groups.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki and Heck reactions to form more complex aromatic compounds.
Comparison with Similar Compounds
1-Bromo-3-(fluoromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, which significantly alters its reactivity and applications.
1-Bromo-3-(chloromethyl)benzene:
1-Bromo-3-(methyl)benzene: This compound lacks the fluorine atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-(fluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHSSQKXFRACNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304085 | |
Record name | 1-Bromo-3-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-43-9 | |
Record name | 1-Bromo-3-(fluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromobenzyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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